molecular formula C8H4Br2ClFO B1410955 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide CAS No. 1807036-27-6

2'-Bromo-5'-chloro-3'-fluorophenacyl bromide

Cat. No.: B1410955
CAS No.: 1807036-27-6
M. Wt: 330.37 g/mol
InChI Key: SGNVBRDXIOWOKP-UHFFFAOYSA-N
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Description

2’-Bromo-5’-chloro-3’-fluorophenacyl bromide is a halogenated phenacyl bromide derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl bromide structure. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .

Preparation Methods

The synthesis of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide typically involves the bromination of 2’-Bromo-5’-chloro-3’-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

2’-Bromo-5’-chloro-3’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide can yield alcohols or hydrocarbons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids .

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or build complex molecular structures .

Properties

IUPAC Name

2-bromo-1-(2-bromo-5-chloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(12)8(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNVBRDXIOWOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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